N'-[(4-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This compound, identified by the CAS number 898456-04-7, features a unique structure that combines various functional groups and cyclic systems, making it of interest for various scientific applications.
This compound can be classified under organic compounds with specific applications in pharmacology and medicinal chemistry. It is characterized by its intricate molecular structure that includes both aromatic and aliphatic components. The molecular formula is , and it has a molecular weight of approximately 393.4 g/mol .
The synthesis of N'-[(4-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves multiple steps that typically include the formation of the azatricyclo framework followed by the introduction of the methoxyphenyl and ethanediamide functionalities.
The compound's structure features a complex tricyclic system fused with an azatricyclo framework, which contributes to its biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its pharmacokinetic properties.
The structural representation can be described using SMILES notation: COc1ccc(CNC(=O)C(=O)Nc2cc3c4c(c2)CCC(=O)N4CCC3)cc1 . This notation provides a way to visualize the arrangement of atoms within the molecule.
N'-[(4-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can participate in various chemical reactions typical for amides and aromatic compounds:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to yield desired products without side reactions.
The mechanism of action for N'-[(4-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures often exhibit activity through modulation of signaling pathways or inhibition of enzyme function, suggesting potential therapeutic applications in treating various conditions.
The stability and reactivity of N'-[(4-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can be influenced by environmental factors such as pH and temperature.
This compound holds promise in various fields:
The unique structural characteristics may also lend themselves to modifications that could enhance efficacy or reduce toxicity in drug development processes.
CAS No.: 34341-27-0
CAS No.: 33927-59-2
CAS No.: 108418-13-9
CAS No.: 27973-72-4
CAS No.: 8012-96-2
CAS No.: 82-71-3